N-Benzyl-N-(cyanomethyl)but-2-ynamide
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Overview
Description
N-Benzyl-N-(cyanomethyl)but-2-ynamide is a versatile chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.252. This compound is known for its unique properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
N-Benzyl-N-(cyanomethyl)but-2-ynamide is a versatile chemical compound used in scientific research. It is primarily targeted at the benzylic position in organic compounds . The benzylic position is a key site for reactions due to its unique properties, such as resonance stabilization .
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to various changes. For instance, it can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to the formation of new compounds, such as succinimide .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, depending on the specific reactions it participates in. For example, in free radical reactions, it can lead to the formation of new compounds such as succinimide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(cyanomethyl)but-2-ynamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates in large-scale synthesis can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(cyanomethyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, methyl cyanoacetate, and ethyl cyanoacetate . Reaction conditions vary depending on the desired product, but typical conditions involve room temperature reactions or heating at specific temperatures.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds and substituted cyanoacetamides .
Scientific Research Applications
N-Benzyl-N-(cyanomethyl)but-2-ynamide has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceutical compounds and drug discovery.
Material Science: The compound’s unique properties make it useful in the creation of new materials with specific characteristics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-N-(cyanomethyl)but-2-ynamide include other ynamides and cyanoacetamides . These compounds share similar structural features and reactivity patterns.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in organic synthesis and medicinal chemistry sets it apart from other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-6-13(16)15(10-9-14)11-12-7-4-3-5-8-12/h3-5,7-8H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQXABTDMARRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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